{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a thiazole ring and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of 4-(trifluoromethyl)aniline. This intermediate can be synthesized through the reaction of aniline with trifluoromethylating agents under controlled conditions . The subsequent steps involve the formation of the thiazole ring, which can be achieved through cyclization reactions involving appropriate thioamide and α-haloketone precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A precursor in the synthesis of {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid, known for its use in various organic reactions.
2-(Trifluoromethyl)aniline: Another similar compound with applications in organic synthesis and materials science.
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-8(4-2-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLKGMWSBBEFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581102 | |
Record name | {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-31-4 | |
Record name | {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00581102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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